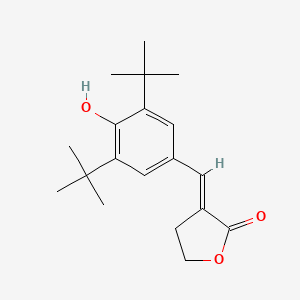
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
描述
Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is a complex organic molecule. It contains a total of 48 atoms, including 26 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The molecule also contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is quite complex. It includes a five-membered ring and a six-membered ring, along with an aliphatic ester and an aromatic hydroxyl . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The molecule contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl . The molecular weight of the compound is 302.4 g/mol .科学研究应用
Anti-Inflammatory and Analgesic Properties
α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone, also known as KME-4, exhibits significant anti-inflammatory and analgesic properties. Studies have shown that KME-4 inhibits the activities of enzymes such as 5-lipoxygenase in polymorphonuclear leukocytes and cyclooxygenase in platelets, contributing to its anti-inflammatory effects. For example, KME-4 demonstrated dose-dependent inhibition of 5-lipoxygenase activity in guinea pig peritoneal polymorphonuclear leukocytes and rabbit platelet cyclooxygenase (Hidaka et al., 1985). Additionally, KME-4 showed effectiveness in reducing arthritis symptoms in rat models, similar to the performance of established drugs like indomethacin (Hidaka et al., 1986).
Pharmacological Effects and Safety Profile
KME-4's pharmacological effects include anti-inflammatory activity in various animal models, antipyretic effects, and the ability to inhibit platelet aggregation. It was found to be less active than indomethacin but more active than naproxen and ibuprofen in certain inflammatory models. Importantly, the ulcerogenic activity of KME-4 was observed to be weaker than indomethacin and naproxen but stronger than ibuprofen (Hidaka et al., 1984). This safety profile indicates a potential for clinical applications where a balance between efficacy and side effects is critical.
Potential for Clinical Application
Some derivatives of α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Notably, certain compounds demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis and exhibited equipotent anti-inflammatory activities to indomethacin with reduced ulcerogenic effects (Ikuta et al., 1987). This highlights the potential of KME-4 derivatives in the development of new therapeutic drugs.
未来方向
属性
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone | |
CAS RN |
83677-24-1 | |
| Record name | KME 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


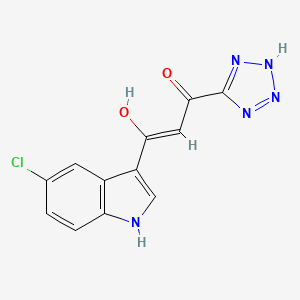
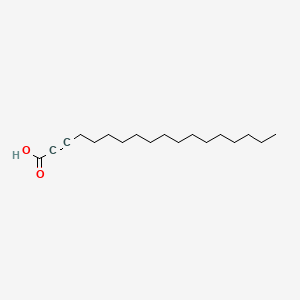
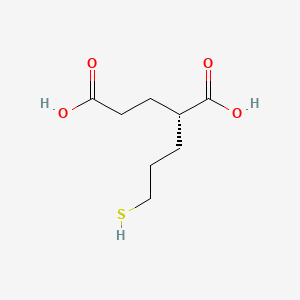
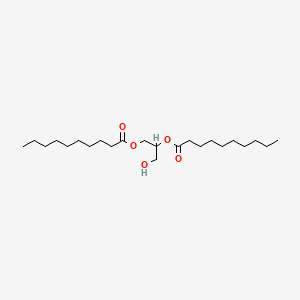
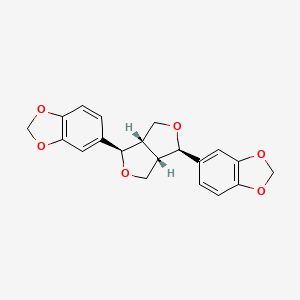
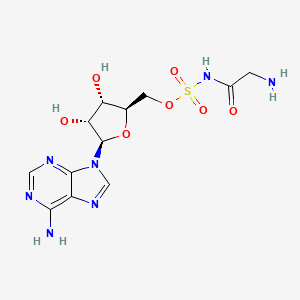
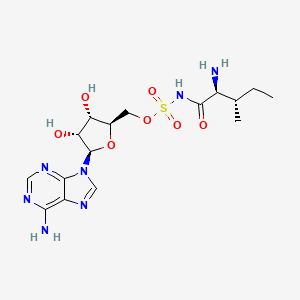
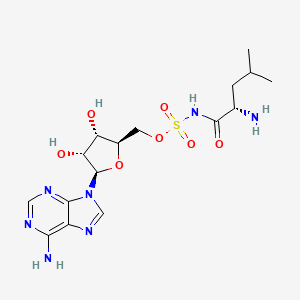
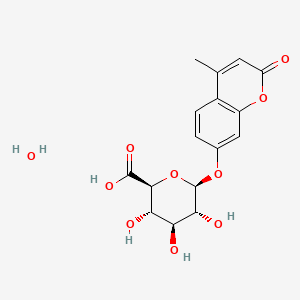
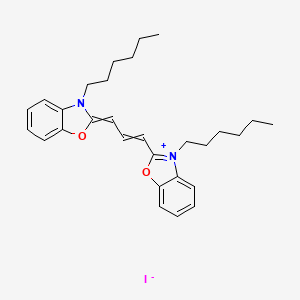
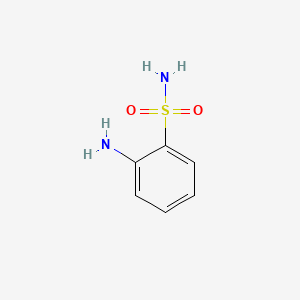
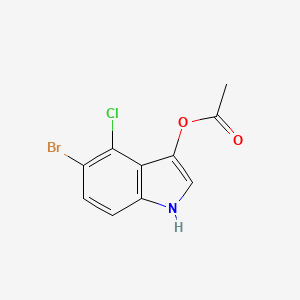
![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)